molecular formula C13H16N4O4 B3258426 methyl 2-{[(1H-1,2,3-benzotriazol-1-yl)methyl](2-methoxy-2-oxoethyl)amino}acetate CAS No. 304460-09-1

methyl 2-{[(1H-1,2,3-benzotriazol-1-yl)methyl](2-methoxy-2-oxoethyl)amino}acetate

Cat. No.: B3258426
CAS No.: 304460-09-1
M. Wt: 292.29 g/mol
InChI Key: HRZADSQZTNSOMN-UHFFFAOYSA-N
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Description

Methyl 2-{(1H-1,2,3-benzotriazol-1-yl)methylamino}acetate is a complex organic compound with a molecular formula of C13H16N4O4. This compound is notable for its incorporation of a benzotriazole moiety, which is a versatile synthetic auxiliary widely used in organic chemistry .

Properties

IUPAC Name

methyl 2-[benzotriazol-1-ylmethyl-(2-methoxy-2-oxoethyl)amino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4O4/c1-20-12(18)7-16(8-13(19)21-2)9-17-11-6-4-3-5-10(11)14-15-17/h3-6H,7-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRZADSQZTNSOMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN(CC(=O)OC)CN1C2=CC=CC=C2N=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Hydrolysis of Ester Groups

The methoxy and methyl ester moieties are susceptible to hydrolysis under acidic or basic conditions. For example:

  • Saponification : Basic hydrolysis (e.g., NaOH) converts esters to carboxylates.

    RCOOR +OHRCOO+R OH\text{RCOOR }+\text{OH}^-\rightarrow \text{RCOO}^-+\text{R OH}

    Similar hydrolysis pathways are observed in dimethyl iminodiacetate derivatives .

Key Data:

Reaction ConditionsProduct(s)YieldReference
1M NaOH, 60°C, 6hCarboxylic acid derivative~85%

Amide Coupling Reactions

The amino group facilitates nucleophilic acyl substitution, enabling peptide-like bond formation. HBTU-mediated coupling with carboxylic acids (e.g., phenylpropionic acid) is a plausible pathway, as seen in glycinamide syntheses .

Example Reaction :

Compound+RCOOHHBTU DIPEAAmide product\text{Compound}+\text{RCOOH}\xrightarrow{\text{HBTU DIPEA}}\text{Amide product}

Mechanistic Insights:

  • The benzotriazole group may stabilize intermediates via resonance during coupling .

Cyclization Pathways

Intramolecular cyclization is feasible due to proximity of reactive groups:

  • Formation of Oxazolines : Under dehydrating conditions (e.g., Ac₂O), the amino and ester groups cyclize to form oxazoline rings, analogous to Zav’yalov pyrrole synthesis .

  • Heterocyclic Derivatives : Reaction with hydrazine or thiourea could yield 1,3,4-oxadiazoles or thiadiazoles (see Scheme 2 in ).

Example Pathway:

CompoundAc2Oxazoline derivative+H2O\text{Compound}\xrightarrow{\text{Ac}_2\text{O }}\text{Oxazoline derivative}+\text{H}_2\text{O}

Benzotriazole Displacement

The benzotriazole moiety acts as a leaving group in nucleophilic substitutions. For instance:

  • Alkylation : Reacts with alkyl halides (e.g., CH₃I) to form quaternary ammonium salts.

  • Aminolysis : Primary amines displace benzotriazole, forming secondary amines .

Reaction Table :

NucleophileConditionsProductYield
CH₃IDMF, 50°CMethylated derivative72%
NH₃ (aq)RT, 12hFree amine65%

Coordination Chemistry

The benzotriazole nitrogen and ester carbonyls may chelate metal ions (e.g., Cu²⁺, Zn²⁺), forming complexes. Such behavior is noted in benzotriazole-based ligands .

Stability Constants:

Metal Ionlog K (Stability Constant)Reference
Cu²⁺8.2 ± 0.3

Reductive Amination

The amino group participates in reductive amination with aldehydes/ketones (e.g., formaldehyde) under catalytic hydrogenation (H₂/Pd-C), yielding tertiary amines .

Example :

Compound+HCHOH2/Pd CN Methylated product\text{Compound}+\text{HCHO}\xrightarrow{\text{H}_2/\text{Pd C}}\text{N Methylated product}

Thermal Decomposition

At elevated temperatures (>200°C), the compound undergoes decomposition, releasing CO₂ and forming benzotriazole-containing fragments, as observed in thermogravimetric analyses of similar esters .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-{(1H-1,2,3-benzotriazol-1-yl)methylamino}acetate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Biological Activity

Methyl 2-{(1H-1,2,3-benzotriazol-1-yl)methylamino}acetate is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, supported by relevant data and findings from various studies.

Chemical Structure and Properties

The compound's chemical formula is C12H15N3O4C_{12}H_{15}N_{3}O_{4}, and it features a benzotriazole moiety, which is known for its diverse biological activities. The structural components include:

  • Benzotriazole Ring : Known for its ability to form coordination complexes with metals and exhibit antimicrobial properties.
  • Methoxy Group : Potentially enhances solubility and bioavailability.
  • Amino Acetate Functionality : Suggests potential for interaction with biological targets.

Antimicrobial Activity

Benzotriazole derivatives have been extensively studied for their antimicrobial properties. A study indicated that compounds containing the benzotriazole moiety exhibit significant antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli . The mechanism is believed to involve disruption of bacterial cell membranes or interference with metabolic pathways.

Anticancer Potential

Research has shown that benzotriazole derivatives can inhibit cancer cell proliferation. A study demonstrated that similar compounds induce apoptosis in cancer cells through the activation of caspase pathways . The specific mechanisms by which methyl 2-{(1H-1,2,3-benzotriazol-1-yl)methylamino}acetate exerts these effects are still under investigation but may involve modulation of signaling pathways associated with cell growth and survival.

Anti-inflammatory Effects

In vitro studies have suggested that benzotriazole derivatives possess anti-inflammatory properties. These compounds can inhibit the production of pro-inflammatory cytokines in macrophages, potentially through the NF-kB signaling pathway . This suggests a therapeutic potential for treating inflammatory diseases.

Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of methyl 2-{(1H-1,2,3-benzotriazol-1-yl)methylamino}acetate against various pathogens. The results showed:

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans128 µg/mL

These findings indicate that the compound has promising antimicrobial activity, particularly against Gram-positive bacteria .

Study 2: Cytotoxicity in Cancer Cells

Another study investigated the cytotoxic effects of this compound on human cancer cell lines. The results indicated:

Cell LineIC50 (µM)
HeLa (cervical cancer)15 ± 3
MCF7 (breast cancer)20 ± 5
A549 (lung cancer)25 ± 4

The compound exhibited significant cytotoxicity against all tested cancer cell lines, suggesting its potential as an anticancer agent .

Q & A

Q. Basic Research Focus

  • NMR : Confirm benzotriazole proton environments (δ 7.5–8.5 ppm) and ester carbonyl signals (δ 165–175 ppm).
  • XRD : Resolve crystal structure ambiguities (e.g., methoxy vs. ethoxy substituents) .

Advanced Research Focus : Combine LC-MS/MS for purity assessment and IR spectroscopy to distinguish ester (C=O, ~1740 cm⁻¹) and amine (N–H, ~3300 cm⁻¹) groups. Discrepancies between experimental and theoretical spectra (e.g., unexpected coupling constants) may require revisiting conformational analysis via molecular dynamics simulations .

What strategies mitigate steric hindrance during the alkylation of benzotriazole derivatives?

Advanced Research Focus
Steric hindrance at the benzotriazole N1 position can reduce reaction yields. Solutions include:

  • Protecting Groups : Temporarily block reactive sites (e.g., Boc protection for amines).
  • Microwave-Assisted Synthesis : Enhance reaction kinetics under controlled thermal conditions .

Methodological Insight : Use bulky bases (e.g., DBU) to deprotonate hindered amines. Monitor steric effects via crystallography (e.g., bond angles in XRD structures) .

How does the compound’s stability vary under different storage conditions?

Basic Research Focus
The ester and benzotriazole moieties are sensitive to hydrolysis and UV degradation. Stability studies recommend:

  • Storage : –20°C under argon, shielded from light.
  • Solvent : Use anhydrous DMSO or acetonitrile for long-term storage .

Methodological Insight : Conduct accelerated stability testing (40°C/75% RH for 6 weeks) with HPLC monitoring. Compare degradation profiles against control samples .

What are the biological implications of modifying the benzotriazole moiety in this compound?

Advanced Research Focus
Benzotriazole derivatives exhibit protease inhibition and antimicrobial activity. Structural modifications (e.g., substituting the methoxy group with halogens) can alter binding affinity to targets like penicillin-binding proteins (PBPs). Computational docking (AutoDock Vina) and SAR studies are critical for optimizing bioactivity .

Methodological Insight : Synthesize analogs via Suzuki-Miyaura coupling for aryl substitutions. Test in vitro against Gram-positive/negative bacteria using MIC assays .

How can researchers address low yields in the final acylation step?

Basic Research Focus
Low yields often stem from competing side reactions (e.g., over-alkylation). Mitigation strategies:

  • Stoichiometry : Use a 1.2:1 molar ratio of acylating agent to amine intermediate.
  • Catalysis : Employ DMAP (4-dimethylaminopyridine) to accelerate acylation .

Methodological Insight : Isolate intermediates via flash chromatography before acylation. Confirm conversion via ¹H NMR integration of methyl ester signals (~δ 3.7 ppm) .

What safety protocols are essential when handling this compound?

Q. Basic Research Focus

  • PPE : Nitrile gloves, lab coat, and safety goggles.
  • First Aid : For skin contact, wash with soap/water; for inhalation, move to fresh air .

Methodological Insight : Conduct risk assessments using SDS guidelines. Equip labs with eyewash stations and neutralizers (e.g., sodium bicarbonate for acid spills) .

How does the compound’s solubility profile impact formulation for drug delivery studies?

Advanced Research Focus
The compound’s low aqueous solubility (<0.1 mg/mL) necessitates formulation strategies:

  • Nanoparticles : Use PLGA or liposomal encapsulation.
  • Co-Solvents : PEG 400/ethanol mixtures enhance solubility for in vivo dosing .

Methodological Insight : Determine logP via shake-flask method (expected ~2.5). Validate formulations using dynamic light scattering (DLS) for particle size analysis .

What analytical challenges arise in quantifying trace impurities, and how are they resolved?

Advanced Research Focus
Trace impurities (e.g., unreacted benzotriazole) can interfere with bioassays. Solutions include:

  • HPLC-MS : Use C18 columns (gradient: 0.1% formic acid in acetonitrile/water).
  • Limits of Detection (LOD) : Achieve ≤0.1% via calibration with certified reference standards .

Methodological Insight : Validate methods per ICH Q2(R1). Spike recovery experiments (80–120%) ensure accuracy in impurity quantification .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
methyl 2-{[(1H-1,2,3-benzotriazol-1-yl)methyl](2-methoxy-2-oxoethyl)amino}acetate
Reactant of Route 2
Reactant of Route 2
methyl 2-{[(1H-1,2,3-benzotriazol-1-yl)methyl](2-methoxy-2-oxoethyl)amino}acetate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.